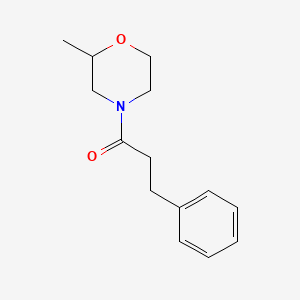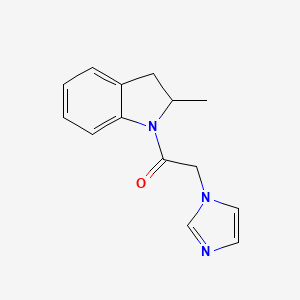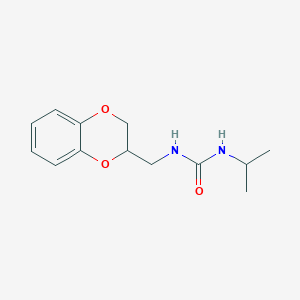
1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one, also known as 4'-Methylpropiophenone, is a chemical compound that belongs to the class of aryl ketones. It is commonly used in the synthesis of various organic compounds and has gained significant attention in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This leads to increased feelings of pleasure and euphoria, which may explain its potential use as a recreational drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one are not well studied. However, it is believed to have similar effects to other dopamine reuptake inhibitors, such as cocaine and amphetamines. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal lab conditions and can be stored for long periods without degradation. However, it is a controlled substance and must be handled with care. Its potential use as a recreational drug also raises ethical concerns regarding its use in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one. One potential direction is the development of new synthetic methods that improve the yield and purity of the compound. Another direction is the study of its potential use as a therapeutic agent for various neurological disorders, such as Parkinson's disease and depression. Finally, the study of its mechanism of action and biochemical and physiological effects may lead to the development of new drugs with similar properties but fewer side effects.
Conclusion
In conclusion, 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including the synthesis of organic compounds and the study of neurological disorders. However, its potential use as a recreational drug raises ethical concerns regarding its use in scientific research. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, as well as its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one involves the reaction between 4-methylmorpholine and benzylideneacetone in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes a nucleophilic addition reaction with acetic anhydride to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent in the synthesis of chiral compounds, which are important in asymmetric synthesis.
Eigenschaften
IUPAC Name |
1-(2-methylmorpholin-4-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12-11-15(9-10-17-12)14(16)8-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWYBNQYOJTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)

![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)